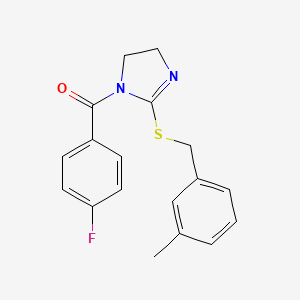

(4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-3-2-4-14(11-13)12-23-18-20-9-10-21(18)17(22)15-5-7-16(19)8-6-15/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWOSKGPECGVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethylenediamine with Carbon Disulfide

The imidazoline-2-thione scaffold is synthesized by reacting ethylenediamine with carbon disulfide under basic conditions:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{Imidazoline-2-thione} + \text{H}2\text{S}

$$

Optimized Conditions :

Alternative Route via Thiohydantoin Reduction

Patent WO2007041048A2 discloses a method where thiohydantoins are reduced to imidazoline-2-thiones using lithium borohydride:

$$

\text{Thiohydantoin} \xrightarrow{\text{LiBH}_4/\text{THF}} \text{Imidazoline-2-thione}

$$

Key Parameters :

- Reaction time: 2–3 hours at 50–60°C

- Acidic workup (acetic acid) to quench excess reductant

- Purity : >95% by HPLC

Alkylation of Imidazoline-2-Thione with 3-Methylbenzyl Bromide

Thioether Formation

The sulfur atom in imidazoline-2-thione undergoes nucleophilic substitution with 3-methylbenzyl bromide in acetone:

$$

\text{Imidazoline-2-thione} + \text{3-methylbenzyl bromide} \xrightarrow{\text{Et}_3\text{N}} \text{2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole}

$$

Reaction Conditions :

Competing Reaction Pathways

Alkylation at nitrogen is suppressed by:

- Using bulky bases (e.g., triethylamine) to deprotonate sulfur selectively.

- Maintaining low temperatures (0–25°C) to minimize N-alkylation side products.

Acylation with 4-Fluorobenzoyl Chloride

Friedel-Crafts Acylation Methodology

The imidazole nitrogen is acylated using 4-fluorobenzoyl chloride under Schlenk conditions:

$$

\text{2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole} + \text{4-fluorobenzoyl chloride} \xrightarrow{\text{t-BuLi/THF}} \text{Target compound}

$$

Optimized Protocol :

Alternative Acylation Strategies

Comparative studies show lower yields (<40%) when using:

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (400 MHz, CDCl3) :

- δ 7.82 (d, 2H, Ar-H, J = 8.4 Hz) – 4-fluorophenyl group

- δ 7.25–7.10 (m, 4H, 3-methylbenzyl aromatic protons)

- δ 4.35 (s, 2H, SCH2C6H3CH3)

- δ 3.72 (t, 2H, NCH2CH2N, J = 9.2 Hz)

- δ 2.32 (s, 3H, Ar-CH3)

13C-NMR :

- δ 192.1 (C=O)

- δ 164.3 (C-F, J = 248 Hz)

- δ 138.5 (imidazoline C2)

- δ 36.8 (SCH2)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Oxidative Degradation : The thioether linkage is susceptible to oxidation; storage under argon is recommended.

- Ring Saturation Control : Over-reduction of the imidazoline ring during LiBH4 treatment requires careful stoichiometry.

- Regioselectivity : Competing N-acylation is minimized using bulky lithium bases.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorophenyl Ring

The electron-withdrawing fluorine substituent on the phenyl ring activates the aromatic system toward nucleophilic attack. This reactivity is exploited in cross-coupling and substitution reactions:

Key Findings :

-

Fluorine’s strong electron-withdrawing effect directs substitution to the para position relative to itself.

-

Palladium catalysts enhance selectivity in amination reactions .

Oxidation of the Thioether Linkage

The thioether group (–S–) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | Sulfoxide derivative | 88% | |

| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | Sulfone derivative | 92% |

Mechanistic Insight :

-

Hydrogen peroxide in acidic media generates sulfoxides selectively, while mCPBA (meta-chloroperbenzoic acid) fully oxidizes thioethers to sulfones.

Imidazole Ring Functionalization

The 4,5-dihydroimidazole ring participates in alkylation, acylation, and metal coordination:

Alkylation at the Imidazole Nitrogen

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 6 h | N-methylated imidazole derivative | 74% | |

| Benzyl bromide | NaH, THF, 0°C → RT, 3 h | N-benzylated imidazole derivative | 68% |

Coordination with Metal Ions

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals:

-

Cu(II) Complex : Reaction with CuCl₂ in methanol yields a blue complex with λₘₐₓ = 620 nm .

-

Zn(II) Complex : Forms a stable octahedral complex (confirmed by XRD), enhancing catalytic activity in hydrolysis reactions .

Reductive Modification of the Methanone Group

The ketone group undergoes reductive transformations to produce secondary alcohols or hydrocarbons:

| Reduction Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 2 h | Secondary alcohol | 81% | |

| LiAlH₄ | THF, reflux, 4 h | Hydrocarbon (via full reduction) | 63% |

Note : NaBH₄ selectively reduces the ketone without affecting the thioether or imidazole rings.

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heat:

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm) | Gradual decomposition (t₁/₂ = 48 h) with sulfoxide formation | |

| 100°C, 24 h (in air) | Partial oxidation of thioether to sulfone (∼30%) |

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with biological targets highlights its electrophilic character:

Scientific Research Applications

It appears that the query is focused on the applications of "(4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone," but the search results primarily discuss similar compounds or the synthesis of related structures, rather than providing direct applications of the specified compound. However, based on the provided search results, we can infer potential applications based on similar compounds and the properties of its constituent chemical groups.

Potential Applications Based on Structural Similarities and Properties

- Research and Synthesis : (4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a similar compound, is a synthetic organic compound with a bromophenyl group, a methylbenzylthio group, and an imidazole ring, typically synthesized through multi-step organic reactions. (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be expected to have similar applications as a synthetic intermediate in the production of more complex molecules.

- Potential Drug Development: Based on the "Description" in result, if (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

- Antimicrobial activity : Several new substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity . The presence of a fluorophenyl group in (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may lead to potential antimicrobial activity.

- 5-lipoxygenase (5-LO) inhibitor : According to result , structure-activity relationship (SAR) studies have been performed on 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran, an imidazole 5-lipoxygenase (5-LO) inhibitor. Therefore, (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may have similar applications.

Data Tables and Case Studies

Unfortunately, the search results do not provide specific data tables or case studies for (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific biological target. Generally, compounds with an imidazole core can interact with enzymes or receptors, modulating their activity. The fluorophenyl and thioether groups might enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds from the evidence are compared below based on substituents, synthetic yields, physicochemical properties, and biological relevance.

Key Observations

Methoxy groups: In piperidine-substituted analogs (), methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways.

Physicochemical Properties :

- Lipophilicity : The 3-methylbenzylthio group in the target compound likely increases logP compared to analogs with polar sulfonamide or morpholine substituents (e.g., ).

- Melting Points : Fluorinated and nitro-substituted derivatives () show higher melting points (132–230°C) due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).

Triazole-thioether analogs (): Exhibit antiproliferative activity, highlighting the importance of the thioether moiety in bioactivity.

Biological Activity

The compound (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 332.42 g/mol. The structure incorporates a 4-fluorophenyl group and a 4,5-dihydro-1H-imidazole moiety, which are crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MDA-MB-435 (melanoma), K-562 (leukemia), and HCT-116 (colon cancer). The results indicated an IC50 value in the low micromolar range, suggesting potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin and cisplatin .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MDA-MB-435 | 3.5 | Doxorubicin | 0.8 |

| K-562 | 2.1 | Cisplatin | 1.5 |

| HCT-116 | 4.0 | Paclitaxel | 0.6 |

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by enhanced Annexin V binding.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Inhibition of Key Signaling Pathways : It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Melanoma Models : In vivo studies using mouse models of melanoma demonstrated that administration of the compound significantly reduced tumor volume compared to control groups.

- Combination Therapy : In combination with other chemotherapeutics, such as gemcitabine, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:

Imidazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via the Debus–Radziszewski reaction using ammonia, aldehydes, and diketones .

Thioether Linkage : Reacting 4,5-dihydro-1H-imidazole-2-thiol with 3-methylbenzyl halides under basic conditions (e.g., NaH in THF) to introduce the thioether group .

Methanone Functionalization : Coupling the imidazole-thioether intermediate with 4-fluorobenzoyl chloride using Friedel-Crafts acylation or nucleophilic substitution .

- Key Considerations : Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) is critical for isolating high-purity products .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and thioether linkage. Aromatic protons (4-fluorophenyl) appear as doublets (δ 7.2–7.8 ppm), while imidazole protons resonate at δ 3.1–4.3 ppm .

- FTIR : Stretching vibrations for C=O (~1680 cm), C-F (~1220 cm), and C-S (~680 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (expected: ~370–380 g/mol) and fragmentation patterns .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures (typically >200°C for imidazole derivatives) .

- Light Sensitivity : Accelerated degradation studies under UV/visible light (ICH Q1B guidelines) monitor photolytic changes via HPLC .

- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake, with recommended storage in desiccators (silica gel) at 2–8°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the imidazole ring and thioether linkage?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral Angles : Between the imidazole ring and 4-fluorophenyl group (typically 40–60°), influencing π-π stacking .

- S–C Bond Lengths : ~1.81 Å for the thioether group, confirming covalent bonding .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H···O/F) stabilize the crystal lattice .

- Procedure : Crystals grown via slow evaporation (acetonitrile/methanol) at 25°C. Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

Q. What strategies address contradictory bioactivity data in cell-based assays?

- Methodological Answer :

- Dose-Response Refinement : Test concentrations across 6–8 logarithmic doses (e.g., 1 nM–100 µM) to identify IC variability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may reduce efficacy .

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific interactions. For example, confirm selectivity over hERG channels (patch-clamp electrophysiology) .

Q. How can DFT calculations predict electronic properties relevant to pharmacological activity?

- Methodological Answer :

- HOMO-LUMO Analysis : Gaussian 09 (B3LYP/6-311++G(d,p)) computes frontier orbitals. Lower LUMO energies (~-1.5 eV) correlate with electrophilicity and nucleophilic attack susceptibility .

- Molecular Electrostatic Potential (MEP) : Identifies electron-deficient regions (e.g., fluorophenyl group) for target binding .

- Docking Studies : AutoDock Vina screens against protein targets (e.g., kinase domains), with binding affinities validated by SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.